3-Benzo[1,3]dioxol-5-yl-3-phenyl-propylamine
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Description
3-Benzo[1,3]dioxol-5-yl-3-phenyl-propylamine is a compound that can be considered a derivative of benzylamine, which is a structural motif present in many pharmaceutically active compounds. Benzylamines are of significant interest due to their prevalence in medicinal chemistry and their potential applications in various therapeutic areas .
Synthesis Analysis
The synthesis of benzylamine derivatives can be achieved through several methods. One such method involves the direct amination of benzyl alcohols using a homogeneous iron complex as a catalyst. This process, known as the borrowing hydrogen methodology, allows for the production of secondary and tertiary benzylamines, including those with complex substituents such as the benzo[1,3]dioxol moiety . Another approach to synthesizing related structures involves the N-acylation of 3-(3,4-dimethoxyphenyl)-propylamine with aralkanecarboxylic acid chlorides followed by a Bischler-Napieralski ring closure to yield 1-aralkyl-dihydro-2-benzazepines .
Molecular Structure Analysis
The molecular structure of benzylamine derivatives can be confirmed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and high-resolution mass spectrometry (HRMS). These methods provide detailed information about the molecular framework and the substitution pattern of the synthesized compounds .
Chemical Reactions Analysis
Benzylamine derivatives can undergo various chemical reactions, including protection reactions, bromination, and nucleophilic substitution, to yield intermediates that are useful in pharmaceutical and organic material synthesis. The presence of functional groups such as the benzo[1,3]dioxol moiety can influence the reactivity and the outcome of these reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzylamine derivatives, including those with the benzo[1,3]dioxol moiety, can be influenced by their molecular structure and substituents. For instance, the antioxidation behavior of tris(phenylamino) benzene derivatives has been evaluated, showing that the substitution pattern significantly affects their antioxidation behavior, which is an important property for potential antioxidant applications . Additionally, the luminescent properties of compounds can be studied to understand their potential use in optoelectronic applications, as demonstrated by the analysis of yttrium benzene dicarboxylates .
Scientific Research Applications
Anticancer Properties
Compounds derived from 3-Benzo[1,3]dioxol-5-yl-3-phenyl-propylamine, such as (E)-1-(benzo [d] [1,3] dioxol-5-yl)-3-phenyl prop‑2-en-1-ones, have been synthesized and evaluated for their anticancer activity. Molecular docking studies supported these findings, revealing significant activity against cancer cells (Alphonsa, 2020).
Antimicrobial and Antiproliferative Activities
Another study synthesized thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety, which exhibited antimicrobial and antiproliferative activities. These compounds showed promising results against microbial strains and cancer cells, indicating their potential in medical applications (Mansour et al., 2020).
Targeting Urokinase Receptor in Cancer Therapy
Derivatives of 3-Benzo[1,3]dioxol-5-yl-3-phenyl-propylamine, such as IPR-1 and IPR-69, were investigated for their potential in targeting the urokinase receptor (uPAR). These compounds demonstrated the ability to block angiogenesis and induced apoptosis in cancer cells, showcasing their relevance in cancer treatment (Wang et al., 2011).
Antimicrobial Pyrazole Derivatives
Benzo[d][1,3]dioxole gathered pyrazole derivatives were also synthesized and evaluated for their antimicrobial activity. Several of these compounds exhibited strong antifungal and antibacterial properties, indicating their potential use in antimicrobial therapies (Umesha & Basavaraju, 2014).
Structural and Molecular Analysis
The structural elucidation and Hirshfeld surface analysis of a novel pyrazole derivative containing the benzo[d][1,3]dioxol-5-yl moiety was conducted. This research provided insights into the molecular interactions and stability of these compounds, which is crucial for their application in various fields (Naveen et al., 2018).
Anti-Cancer Agents with Nanomolar Activity
(Z)-2-(benzo[d][1,3]dioxol-5-yl) and (Z)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl analogs of phenylacetonitriles were synthesized and demonstrated potent anti-cancer activities against various human cancer cell lines. These compounds showed promising results as potential anti-cancer agents (Madadi et al., 2016).
Photochemical Applications in Polymerization
A 1,3-benzodioxole derivative of naphthodioxinone was synthesized for use as a photoinitiator in free radical polymerization, highlighting its utility in materials science and engineering applications (Kumbaraci et al., 2012).
properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-3-phenylpropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c17-9-8-14(12-4-2-1-3-5-12)13-6-7-15-16(10-13)19-11-18-15/h1-7,10,14H,8-9,11,17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAENRSAIJLBRNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CCN)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90389694 |
Source
|
Record name | 3-Benzo[1,3]dioxol-5-yl-3-phenyl-propylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90389694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzo[1,3]dioxol-5-yl-3-phenyl-propylamine | |
CAS RN |
330833-79-9 |
Source
|
Record name | 3-Benzo[1,3]dioxol-5-yl-3-phenyl-propylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90389694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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